

Brilaroxazine in Rodent Models of Psychosis: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Brilaroxazine*

Cat. No.: *B8230428*

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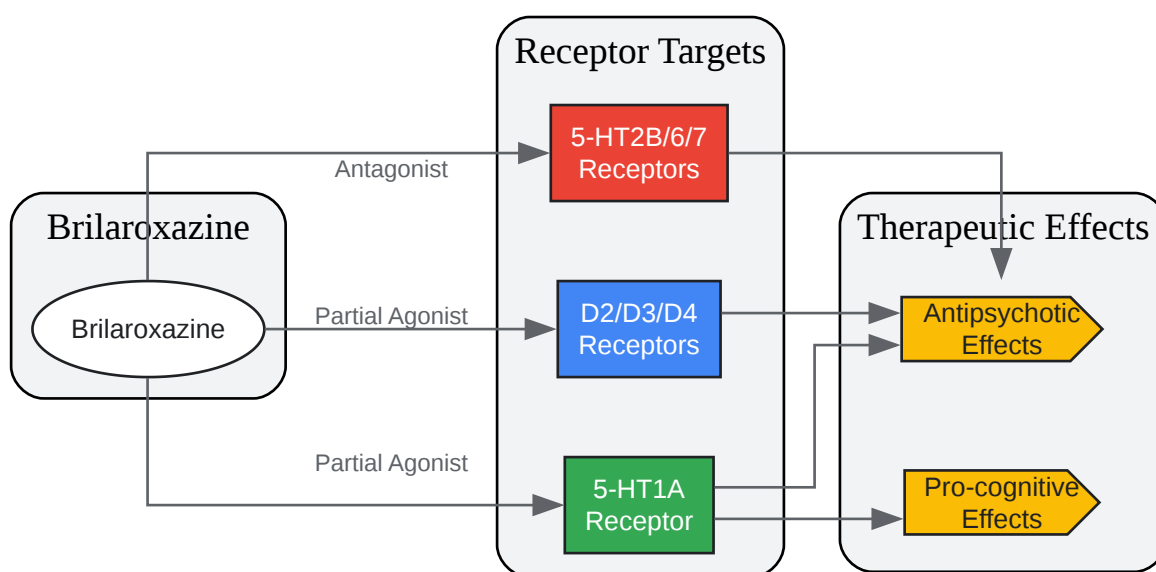
Introduction

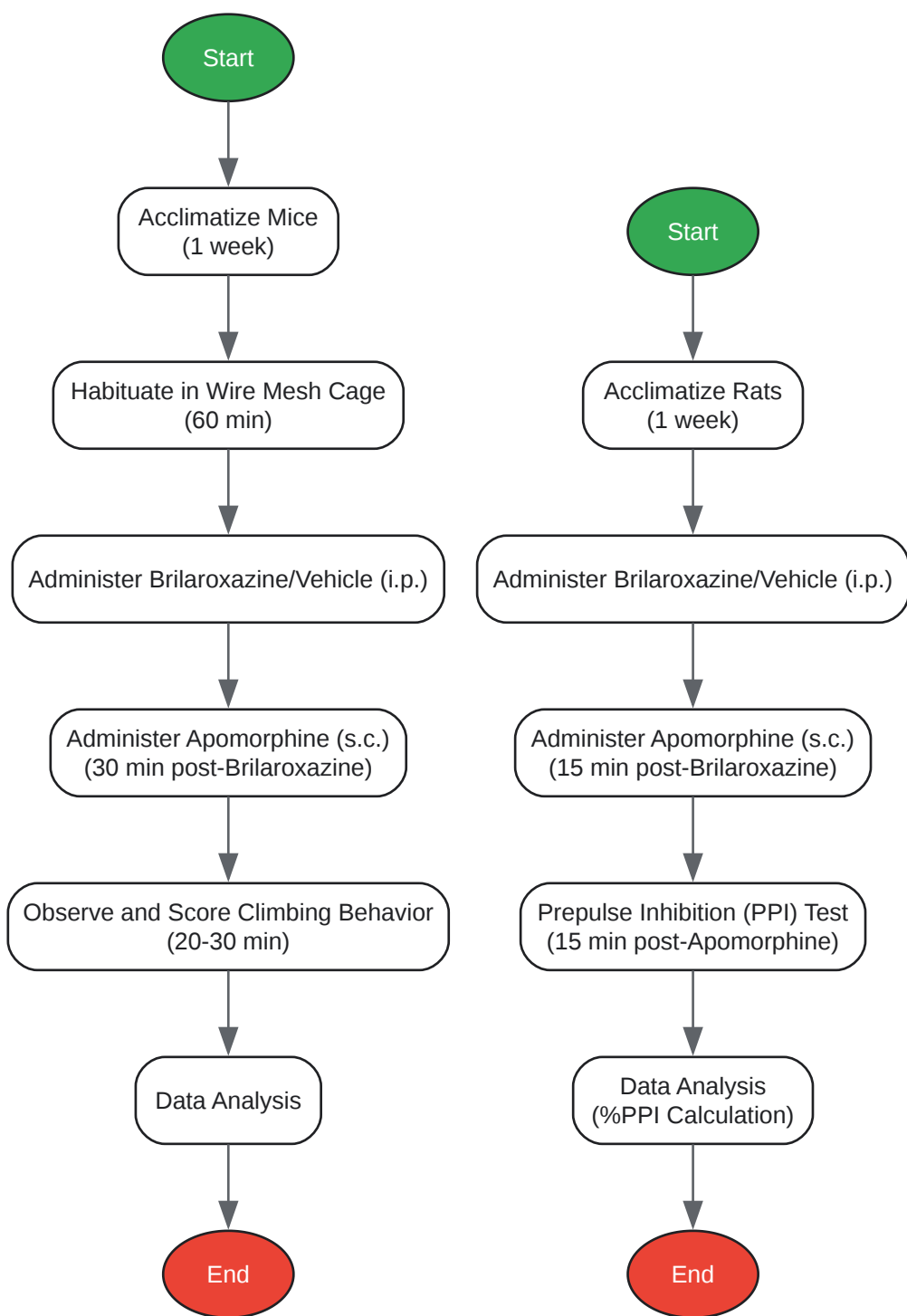
Brilaroxazine (RP5063) is a novel multimodal dopamine and serotonin receptor modulator under investigation for the treatment of schizophrenia and other neuropsychiatric disorders.[1] [2] It functions as a dopamine-serotonin system stabilizer, exhibiting partial agonist activity at dopamine D2, D3, D4, and serotonin 5-HT1A receptors, while acting as an antagonist at 5-HT2B, 5-HT6, and 5-HT7 receptors. This unique pharmacological profile suggests its potential to address both the positive and negative symptoms of psychosis with a favorable side-effect profile.[2][3] Preclinical evaluation in established rodent models of psychosis has provided proof-of-concept for its antipsychotic-like efficacy.[1] These models are crucial for screening potential antipsychotic compounds and elucidating their mechanisms of action.

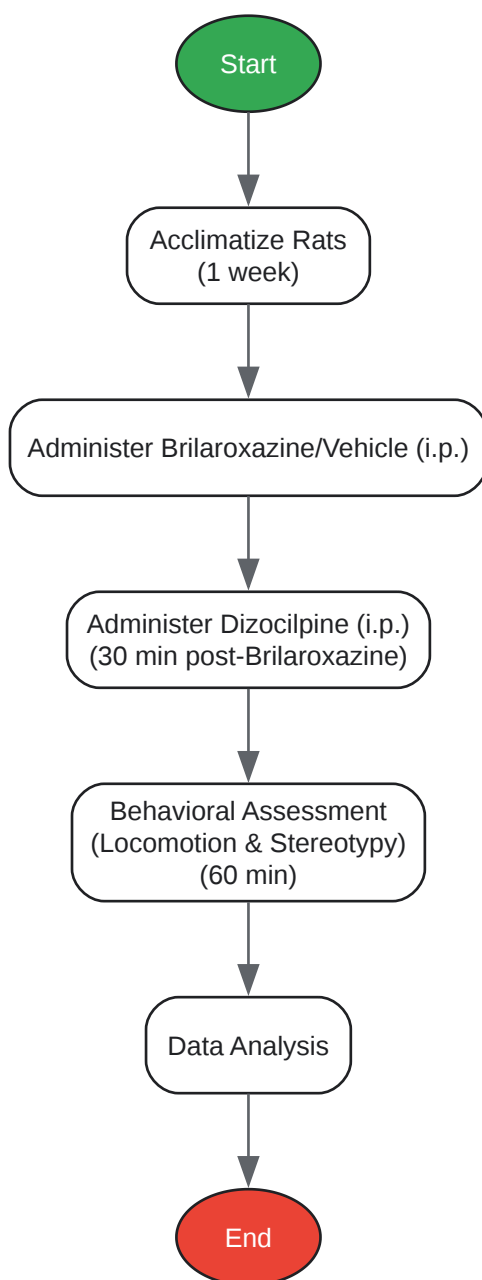
This document provides detailed application notes and protocols for the use of **brilaroxazine** in three key rodent models of psychosis: apomorphine-induced climbing in mice, apomorphine-induced deficit in prepulse inhibition (PPI) in rats, and dizocilpine (MK-801)-induced hyperlocomotion and stereotypy in rats.

Mechanism of Action: Dopamine-Serotonin System Stabilization

Brilaroxazine's therapeutic potential is attributed to its distinct interaction with key neurotransmitter systems implicated in the pathophysiology of psychosis. Its partial agonism at D2/D3/D4 receptors allows it to modulate dopaminergic activity, reducing hyperactivity in brain regions where dopamine is excessive (implicated in positive symptoms) and enhancing it where it is deficient (associated with negative and cognitive symptoms). Furthermore, its potent partial agonism at 5-HT_{1A} receptors and antagonism at other serotonin receptor subtypes contribute to its antipsychotic and potential pro-cognitive effects.







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References

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- To cite this document: BenchChem. [Brilaroxazine in Rodent Models of Psychosis: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8230428#brilaroxazine-treatment-in-rodent-models-of-psychosis]

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